
4-Br-Bnlm
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-(4-methoxybenzyl)-N-methylbenzamide, commonly known as 4-Br-Bnlm, is a selective inhibitor of glucose-regulated protein 94 (Grp94) with an EC50 value of 0.96 µM . This compound is known for its ability to reduce the levels of mutant myocilin proteins as well as wild-type myocilin misfold in cells . It promotes the clearance of toxic forms of myocilin and reduces myocilin toxicity .
Preparation Methods
The synthesis of 4-Br-Bnlm involves several steps. One common method includes the amination of bromobenzene using hydrazine hydrate and iron oxide carbon as catalysts in ethanol . This reaction results in a high yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
4-Br-Bnlm undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of brominated metabolites .
Scientific Research Applications
4-Br-Bnlm has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used to study the effects of Grp94 inhibition on cellular processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
4-Br-Bnlm exerts its effects by selectively inhibiting glucose-regulated protein 94 (Grp94) . This inhibition reduces the levels of mutant myocilin proteins and promotes the clearance of toxic forms of myocilin . The molecular targets and pathways involved include the inhibition of myocilin secretion and the reduction of myocilin toxicity in primary human trabecular meshwork cells .
Comparison with Similar Compounds
Properties
Molecular Formula |
C20H18BrClN2O4 |
|---|---|
Molecular Weight |
465.7 g/mol |
IUPAC Name |
methyl 2-[2-[1-[(4-bromophenyl)methyl]imidazol-2-yl]ethyl]-3-chloro-4,6-dihydroxybenzoate |
InChI |
InChI=1S/C20H18BrClN2O4/c1-28-20(27)18-14(19(22)16(26)10-15(18)25)6-7-17-23-8-9-24(17)11-12-2-4-13(21)5-3-12/h2-5,8-10,25-26H,6-7,11H2,1H3 |
InChI Key |
FHDUIAYTJZAXNW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1O)O)Cl)CCC2=NC=CN2CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


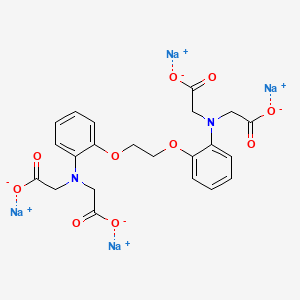
![4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid;hydrochloride](/img/structure/B10856729.png)
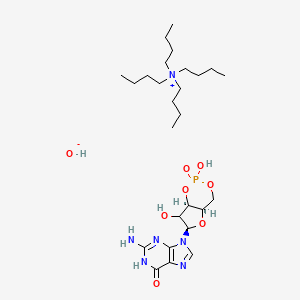
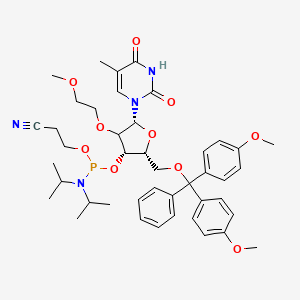
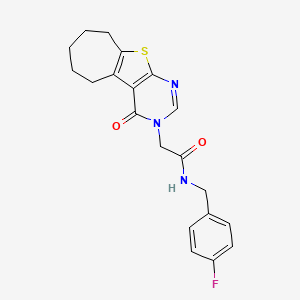

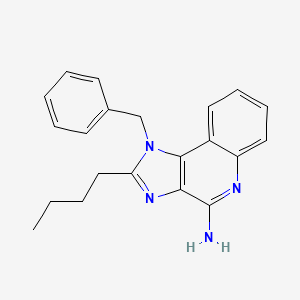
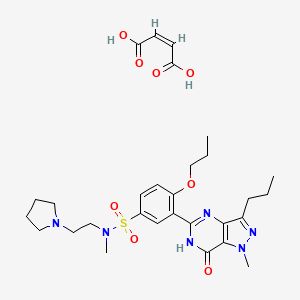
![1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one;hydrate;dihydrochloride](/img/structure/B10856780.png)
![2-(5-{4-[Amino(imino)methyl]phenyl}-2-thienyl)-1H-benzimidazole-6-carboximidamide dihydrochloride](/img/structure/B10856799.png)
![N-methyl-1-[[3-[3-[[4-(N-methylanilino)pyridin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-phenylpyridin-1-ium-4-amine;dibromide](/img/structure/B10856808.png)
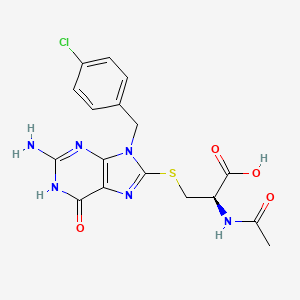
![1-(oxan-4-yl)-6-[(1S)-1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10856839.png)

